N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities
Mechanism of Action
Target of Action
The primary target of N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide, which is a derivative of benzimidazole, is the tubulin proteins . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .
Mode of Action
This compound interacts with its target by binding to the tubulin proteins . This binding disrupts the assembly of microtubules and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of microtubule dynamics interferes with cell division, thereby exerting its biological effects .
Biochemical Pathways
The compound’s interaction with tubulin proteins affects the cell division process . By disrupting microtubule assembly, it interferes with the formation of the mitotic spindle, a structure that is crucial for chromosome segregation during cell division . This leads to errors in chromosome segregation, which can result in cell death or the formation of cells with abnormal chromosome numbers .
Pharmacokinetics
It is known that benzimidazole derivatives, such as carbendazim, have a half-life of 3 days to 12 months . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The result of this compound’s action is the disruption of cell division, leading to cell death or the formation of cells with abnormal chromosome numbers . This can have significant effects at the molecular and cellular levels, potentially leading to the death of targeted cells .
Biochemical Analysis
Biochemical Properties
N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide has been found to be an allosteric activator of human glucokinase (GK) . Glucokinase is an enzyme that plays a key role in the regulation of carbohydrate metabolism. By activating this enzyme, this compound can potentially influence biochemical reactions related to glucose metabolism .
Cellular Effects
The activation of glucokinase by this compound can have significant effects on cellular processes. Glucokinase is involved in the first step of glycolysis in the cell, converting glucose to glucose-6-phosphate. By activating this enzyme, this compound could potentially influence cellular metabolism and energy production .
Molecular Mechanism
This compound acts as an allosteric activator of glucokinase. Allosteric activators bind to a site on the enzyme separate from the active site, causing a conformational change that increases the enzyme’s activity . This can lead to an increase in the rate of glucose metabolism in the cell .
Metabolic Pathways
This compound is involved in the glucose metabolism pathway through its activation of glucokinase
Preparation Methods
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide typically involves the condensation of o-phenylenediamine with appropriate aldehydes or acids. One common method includes the reaction of 2-chloromethylbenzimidazole with ethylchloroformate, followed by treatment with trimethyl phosphite and hydrolysis with aqueous HBr . This method yields the desired compound with high purity and efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidative amination and reducing agents like sodium borohydride for reduction reactions . Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of various derivatives. Major products formed from these reactions include substituted benzimidazoles and their corresponding amides or esters.
Scientific Research Applications
In chemistry, it serves as a ligand in coordination complexes, exhibiting unique spectral and catalytic properties . In biology and medicine, benzimidazole derivatives, including N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide, have shown promise as antimicrobial, anticancer, and antiviral agents . Additionally, these compounds are used in the development of fungicides and pesticides due to their broad-spectrum activity against various pathogens .
Comparison with Similar Compounds
N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide can be compared with other benzimidazole derivatives, such as N-(1H-benzimidazol-2-ylmethyl)benzamide and N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide . These compounds share a similar benzimidazole core but differ in their substituents, which can significantly impact their biological activities and applications. The presence of the methoxyacetamide group in this compound may confer unique properties, such as enhanced solubility and bioavailability, distinguishing it from other derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable subject for further research and development. By understanding its preparation methods, chemical reactions, and mechanisms of action, researchers can explore new avenues for its use in medicine, agriculture, and beyond.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-16-7-11(15)12-6-10-13-8-4-2-3-5-9(8)14-10/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZINBAGZNCYRNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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